2-(3-Fluoro-5-nitrophenyl)acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5FN2O2 |
|---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
2-(3-fluoro-5-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5FN2O2/c9-7-3-6(1-2-10)4-8(5-7)11(12)13/h3-5H,1H2 |
InChI Key |
MXIQLPBKXKJEBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)CC#N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 3 Fluoro 5 Nitrophenyl Acetonitrile
Reactivity Profile of the Active Methylene (B1212753) Group
The methylene group (—CH₂—) in 2-(3-fluoro-5-nitrophenyl)acetonitrile is positioned between the electron-withdrawing phenyl and nitrile groups, rendering the methylene protons acidic and susceptible to deprotonation by a base. This acidity is the cornerstone of its reactivity, enabling a variety of carbon-carbon bond-forming reactions.
Base-Mediated Condensation Reactions
The active methylene group of this compound is expected to readily participate in base-mediated condensation reactions, most notably the Knoevenagel condensation. In this reaction, a weak base, such as an amine or an ammonium salt, facilitates the deprotonation of the acetonitrile (B52724) to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. bhu.ac.in Subsequent dehydration leads to the formation of a new carbon-carbon double bond.
While specific studies on this compound are not widely reported, the reactivity of analogous arylacetonitriles in Knoevenagel condensations is well-documented. For instance, various aromatic aldehydes react with arylacetonitriles in the presence of a base like potassium hydroxide to yield asymmetric olefins. maxwellsci.com The reaction of substituted benzaldehydes with malononitrile, a related active methylene compound, proceeds efficiently under mild conditions. bhu.ac.in It is anticipated that this compound would react similarly with a range of aromatic aldehydes to produce the corresponding α,β-unsaturated nitriles. The electron-withdrawing substituents on the phenyl ring of this compound would further enhance the acidity of the methylene protons, likely facilitating the condensation reaction.
Table 1: Examples of Knoevenagel Condensation with Arylacetonitrile Analogs
| Arylacetonitrile | Aldehyde | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-(4-Bromophenyl)acetonitrile | Benzaldehyde | KOH | Ethanol (B145695) | 2-(4-Bromophenyl)-3-phenylacrylonitrile | 85 | maxwellsci.com |
| 2-(4-Bromophenyl)acetonitrile | 4-Methoxybenzaldehyde | KOH | Ethanol | 2-(4-Bromophenyl)-3-(4-methoxyphenyl)acrylonitrile | 92 | maxwellsci.com |
| 2-(Naphthalen-2-yl)acetonitrile | 4-Chlorobenzaldehyde | KOH | Ethanol | 3-(4-Chlorophenyl)-2-(naphthalen-2-yl)acrylonitrile | 88 | maxwellsci.com |
| Malononitrile | 4-Nitrobenzaldehyde | Ammonium Acetate | Solvent-free (sonication) | 2-(4-Nitrobenzylidene)malononitrile | 95 | bhu.ac.in |
Exploration of Carbon-Carbon Bond Forming Reactions via Nitrile Anion Intermediates
The formation of a nitrile-stabilized carbanion from this compound upon treatment with a suitable base opens avenues for various carbon-carbon bond-forming reactions beyond condensation. A primary example is C-alkylation, where the carbanion reacts with alkyl halides. Phase-transfer catalysis is often employed for the alkylation of phenylacetonitrile (B145931) derivatives, using a strong base like aqueous potassium hydroxide, to achieve good yields and minimize side reactions such as β-elimination. researchgate.net Given the enhanced acidity of its methylene protons, this compound is expected to undergo efficient mono- and even di-alkylation under appropriate conditions.
Another significant reaction involving the nitrile anion is the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles to form a cyclic ketone after acidic hydrolysis. wikipedia.orgbuchler-gmbh.com While this is an intramolecular process, the underlying principle of nucleophilic attack by a nitrile anion on another nitrile group showcases the versatility of this intermediate in forming new carbon-carbon bonds.
Transformations Involving the Nitrile Functionality
The nitrile group (—C≡N) is a versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids, amines, and ketones.
Hydrolysis and Related Conversions
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be achieved under either acidic or basic conditions. For phenylacetonitrile and its derivatives, hydrolysis is commonly carried out by heating with a strong acid, such as sulfuric or hydrochloric acid. orgsyn.orggoogle.com The reaction proceeds through an amide intermediate. It is expected that this compound can be hydrolyzed to 2-(3-fluoro-5-nitrophenyl)acetic acid under similar conditions. Enzymatic hydrolysis using nitrilases also presents a green chemistry approach for the conversion of phenylacetonitriles to their corresponding phenylacetic acids. researchgate.netscispace.com
Derivatization at the Nitrile Moiety for Functional Group Interconversion
The nitrile group of this compound can be a precursor to other important functional groups.
Reduction to Amines: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgncert.nic.in This reaction provides a route to synthesize 2-(3-fluoro-5-nitrophenyl)ethanamine from the parent acetonitrile.
Reaction with Grignard Reagents: The addition of Grignard reagents to nitriles, followed by acidic hydrolysis of the intermediate imine, yields ketones. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction allows for the formation of a new carbon-carbon bond and the introduction of a carbonyl group. For example, the reaction of this compound with a Grignard reagent, RMgX, would be expected to produce the corresponding ketone, 1-(3-fluoro-5-nitrophenyl)-1-alkanone, after workup.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions of nitriles with nitrile imines can yield triazoles. mdpi.com While specific examples with this compound are not readily available, this reactivity pattern is a potential pathway for the synthesis of novel heterocyclic compounds.
Reactivity of the Fluoro-Nitrophenyl Moiety
The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group and the fluorine atom. The fluorine atom, being a good leaving group in SNAr reactions, is susceptible to displacement by various nucleophiles. The nitro group, positioned meta to the fluorine, contributes to the activation of the ring.
Studies on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have demonstrated that the fluorine atom can be readily substituted by oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.gov Similarly, reactions of o- and p-fluoronitrobenzene with nucleophiles like isopropoxide and sulfite ions have been reported. rsc.org Therefore, it is highly probable that this compound will undergo nucleophilic aromatic substitution at the fluorine-bearing carbon with a variety of nucleophiles, such as alkoxides, thiolates, and amines, to yield a range of substituted derivatives.
Table 2: Examples of Nucleophilic Aromatic Substitution on Fluoro-Nitrophenyl Analogs
| Substrate | Nucleophile | Solvent | Product | Reference |
|---|---|---|---|---|
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Methoxide | Methanol | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | beilstein-journals.org |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Thiophenoxide | DMF | 3-Nitro-5-(phenylthio)-1-(pentafluorosulfanyl)benzene | beilstein-journals.org |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Aniline (B41778) | DMF | N-(3-Nitro-5-(pentafluorosulfanyl)phenyl)aniline | nih.gov |
| 4-Fluoronitrobenzene | Polyvinylamine | Water (with β-cyclodextrin) | Poly(N-(4-nitrophenyl)vinylamine) | researchgate.net |
Furthermore, the nitro group itself can undergo reduction to an amino group using various reducing agents, such as metals in acidic media (e.g., Fe/HCl) or catalytic hydrogenation. ncert.nic.in This transformation would provide access to 2-(3-amino-5-fluorophenyl)acetonitrile, a versatile intermediate for the synthesis of other derivatives, including quinolines and other heterocyclic systems. nih.govresearchgate.netmdpi.com
Nucleophilic Aromatic Substitutions at the Fluorine Atom
The benzene (B151609) ring in this compound is highly electron-deficient. This is due to the potent electron-withdrawing effects of the nitro (-NO₂) group and the cyanomethyl (-CH₂CN) group. These groups, positioned meta to each other, activate the ring for nucleophilic aromatic substitution (SₙAr). wikipedia.orglibretexts.org The fluorine atom, located ortho and para to these activating groups, is an excellent leaving group in this context, making its substitution by various nucleophiles a primary mode of reactivity for this compound.
The mechanism of an SₙAr reaction involves a two-step addition-elimination process. libretexts.orgyoutube.com A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this intermediate is delocalized across the aromatic system and is effectively stabilized by the ortho and para electron-withdrawing nitro and cyanomethyl groups. libretexts.org In the subsequent step, the aromaticity is restored by the elimination of the fluoride ion. youtube.com
A range of nucleophiles, including those based on oxygen, sulfur, and nitrogen, are expected to readily displace the fluorine atom under relatively mild conditions. The specific reaction conditions, such as solvent, base, and temperature, can be tailored to the nucleophile being used. For instance, reactions with alcohols often proceed in the presence of a base like potassium hydroxide, while reactions with amines may be carried out using a carbonate base in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net
Below is a table illustrating the expected outcomes of SₙAr reactions with various nucleophiles, based on studies of similarly activated fluoroaromatic compounds. researchgate.net
| Nucleophile (NuH) | Base | Solvent | Product |
| Methanol | KOH | Methanol | 2-(3-Methoxy-5-nitrophenyl)acetonitrile |
| Ethanol | KOH | Ethanol | 2-(3-Ethoxy-5-nitrophenyl)acetonitrile |
| Phenol | K₂CO₃ | DMF | 2-(3-Nitro-5-phenoxyphenyl)acetonitrile |
| Thiophenol | K₂CO₃ | DMF | 2-(3-Nitro-5-(phenylthio)phenyl)acetonitrile |
| Morpholine | K₂CO₃ | DMF | 2-(3-Morpholino-5-nitrophenyl)acetonitrile |
| Piperidine | K₂CO₃ | DMF | 2-(3-Nitro-5-(piperidin-1-yl)phenyl)acetonitrile |
| Pyrrolidine | K₂CO₃ | DMF | 2-(3-Nitro-5-(pyrrolidin-1-yl)phenyl)acetonitrile |
Reduction Chemistry of the Nitro Group and Subsequent Transformations
The nitro group of this compound can be selectively reduced to a primary amine, yielding 2-(3-amino-5-fluorophenyl)acetonitrile. guidechem.com This transformation is a crucial step in the synthesis of various more complex molecules. The key challenge in this reduction is the chemoselectivity, as the nitrile group is also susceptible to reduction under certain conditions.
Several methods are effective for the selective reduction of an aromatic nitro group in the presence of a nitrile:
Metal-Acid Systems : Reagents such as tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid, or metals like iron (Fe) or zinc (Zn) in acidic media, are classic and effective methods for this conversion. commonorganicchemistry.comreddit.commasterorganicchemistry.com
Catalytic Hydrogenation : This method can be employed, but catalyst selection is critical. While powerful catalysts like Raney nickel might also reduce the nitrile, milder catalysts such as palladium on carbon (Pd/C) can often selectively reduce the nitro group under controlled conditions of hydrogen pressure and temperature. commonorganicchemistry.commasterorganicchemistry.com
Transfer Hydrogenation : Using a hydrogen donor like hydrazine (B178648) or ammonium formate with a catalyst (e.g., Raney nickel or Pd/C) can also achieve selective reduction. wikipedia.org
The resulting product, 2-(3-amino-5-fluorophenyl)acetonitrile, is a versatile intermediate. The newly formed amino group is nucleophilic and can participate in a wide array of subsequent reactions. For example, it can undergo diazotization followed by substitution (Sandmeyer reaction) to introduce a variety of other functional groups. Furthermore, the presence of both the amine and the acetonitrile group allows for intramolecular cyclization reactions to form heterocyclic structures, which are common scaffolds in medicinal chemistry. nih.gov
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the this compound ring is generally unfavorable. The benzene ring is heavily deactivated by the presence of three electron-withdrawing substituents: the nitro group (-NO₂), the fluoro group (-F), and the cyanomethyl group (-CH₂CN). youtube.com Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org
Should an electrophilic substitution reaction be forced to occur under harsh conditions (e.g., using fuming acids), the regiochemical outcome would be determined by the directing effects of the existing substituents:
Nitro group (-NO₂) : A strong deactivator and a meta-director.
Fluoro group (-F) : A deactivator (due to induction) but an ortho, para-director (due to resonance).
Cyanomethyl group (-CH₂CN) : Considered a deactivating, meta-directing group.
Analyzing the directing effects on the available positions:
Position 2 (ortho to -F, ortho to -CH₂CN) : Sterically hindered and deactivated.
Position 4 (ortho to -NO₂, ortho to -F) : This position is activated by the ortho-directing fluoro group but deactivated by the nitro group.
Position 6 (para to -F, ortho to -NO₂) : This position is activated by the para-directing fluoro group but deactivated by the nitro group.
Considering the combined influence, the ring is strongly deactivated towards electrophilic attack. The fluorine atom, being an ortho, para-director, would direct an incoming electrophile to positions 4 and 6. However, these positions are also ortho to the strongly deactivating nitro group. The nitro and cyanomethyl groups direct meta to themselves, which would be positions that are already substituted. Given the cumulative deactivating effect of three electron-withdrawing groups, electrophilic aromatic substitution on this molecule is exceptionally difficult and not a synthetically viable pathway under standard conditions.
Derivatization Strategies and Analogue Development from 2 3 Fluoro 5 Nitrophenyl Acetonitrile
Synthesis of Substituted Phenylacetonitrile (B145931) Analogues
The generation of analogues from 2-(3-fluoro-5-nitrophenyl)acetonitrile primarily involves the chemical modification of its key functional groups. The electron-withdrawing nature of the nitro and fluoro groups makes the aromatic ring susceptible to certain substitutions, while the nitro group itself and the benzylic position are prime targets for transformation.
One of the most common strategies is the reduction of the nitro group to an amine, yielding 2-(3-amino-5-fluorophenyl)acetonitrile. This transformation opens up a vast field of subsequent reactions. The resulting aniline (B41778) derivative can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents such as halogens (Cl, Br, I), cyano, or hydroxyl groups. Furthermore, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions.
The fluorine atom, activated by the ortho-nitro group, can potentially be displaced via nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of alkoxy, amino, or thioether moieties, although this requires forcing conditions. The active methylene (B1212753) group (the CH2 adjacent to the nitrile) can be deprotonated with a suitable base to form a carbanion, which can then be alkylated or used in condensation reactions to extend the carbon chain.
Table 1: Potential Strategies for Analogue Synthesis
| Target Functional Group | Reaction Type | Typical Reagents | Potential Product |
|---|---|---|---|
| Nitro Group (-NO2) | Reduction | H2/Pd/C, SnCl2, Fe/HCl | 2-(3-Amino-5-fluorophenyl)acetonitrile |
| Amino Group (-NH2)* | Diazotization/Sandmeyer | 1. NaNO2, HCl 2. CuX (X=Cl, Br, CN) | 2-(3-X-5-fluorophenyl)acetonitrile |
| Fluoro Group (-F) | Nucleophilic Aromatic Substitution (SNAr) | NaOR, R2NH, NaSR | 2-(3-Nitro-5-substituted-phenyl)acetonitrile |
| Methylene Group (-CH2CN) | Alkylation/Condensation | 1. NaH, LDA 2. R-X, RCHO | α-Substituted phenylacetonitrile derivatives |
*Following reduction of the nitro group.
Cyclization Reactions for Accessing Diverse Heterocyclic Scaffolds
The functional groups of this compound make it an excellent precursor for the synthesis of various heterocyclic ring systems through cyclization reactions.
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for a wide range of biological activities. researchgate.netrdd.edu.iq A classical synthesis route involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. ijirset.comdergipark.org.tr While not a direct precursor, this compound can be elaborated into a suitable intermediate for pyrazoline synthesis.
A plausible synthetic pathway involves a base-catalyzed condensation reaction (e.g., Knoevenagel or Claisen-Schmidt) between the active methylene group of the phenylacetonitrile and an aromatic aldehyde. This would form a substituted acrylonitrile (B1666552) derivative (an α,β-unsaturated nitrile). This intermediate, being a chalcone (B49325) analogue, could then undergo a cyclization reaction with hydrazine hydrate (B1144303) or a substituted hydrazine (like phenylhydrazine) in a suitable solvent such as ethanol (B145695) or acetic acid to yield the corresponding 2-pyrazoline (B94618) derivative. researchgate.netijirset.com
Table 2: Proposed Synthesis of Pyrazoline Derivatives
| Step | Reaction Type | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Knoevenagel Condensation | This compound, Aromatic Aldehyde (Ar-CHO) | α-(3-Fluoro-5-nitrophenyl)-β-arylacrylonitrile |
| 2 | Cyclocondensation | Acrylonitrile intermediate, Hydrazine Hydrate (NH2NH2·H2O) | Substituted Pyrazoline |
The 2,3-dihydroquinazolin-4(1H)-one core is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. rsc.org A versatile strategy to construct this framework from this compound begins with the chemical reduction of the nitro group to an amine, yielding 2-(3-amino-5-fluorophenyl)acetonitrile.
This resulting ortho-amino-substituted phenylacetonitrile is a key intermediate. The amino group and the nitrile group can participate in a cyclization reaction with a one-carbon carbonyl source. For instance, reaction with phosgene, triphosgene, or carbamates can lead to the formation of the desired dihydroquinazoline-2(1H)-one ring structure. This approach is analogous to established methods for synthesizing quinazolinone derivatives from anthranilic acid or related aniline precursors. nih.govnih.gov
Beyond single heterocyclic rings, this compound can be used to construct more complex fused and polycyclic systems. The synthesis of these architectures often relies on intramolecular cyclization reactions where multiple functional groups on the molecule react to form new rings.
For example, after the initial reduction of the nitro group to an amine, the resulting 2-(3-amino-5-fluorophenyl)acetonitrile possesses a nucleophilic amino group and an electrophilic nitrile carbon. Under specific conditions, such as acid or base catalysis, an intramolecular cyclization could be induced to form a fused imidazole (B134444) or other nitrogen-containing heterocyclic ring onto the phenyl core. Further derivatization of the remaining functional groups can lead to the construction of more elaborate polycyclic structures, such as triazinoquinolines, by reacting the precursor with appropriate bifunctional reagents. researchgate.net
Design and Synthesis of Precursors for Advanced Materials Research
The unique electronic properties conferred by the fluoro and nitro substituents make this compound an attractive building block for materials science, particularly in the development of organic functional materials.
Fluorine-containing organic molecules are of significant interest in the development of advanced fluorescent materials, such as probes, sensors, and components for organic light-emitting diodes (OLEDs). mdpi.com The presence of fluorine can enhance properties like quantum yield, photostability, and solubility.
While this compound is not itself fluorescent, it serves as a valuable precursor for constructing larger, conjugated systems that exhibit fluorescence. The synthetic handles on the molecule allow for its incorporation into known fluorophore scaffolds. For example, the nitrile groups are key precursors in the synthesis of phthalocyanine (B1677752) dyes. mdpi.com A synthetic route could involve the dimerization or tetramerization of a dinitrile precursor derived from the starting material. The nitro group can be converted to other functionalities that can either extend conjugation or be used to link the phenylacetonitrile unit to other chromophoric systems, thereby tuning the photophysical properties of the final compound.
Exploration as Intermediates in Polymer Chemistry
The potential of this compound as an intermediate in polymer chemistry stems from the ability to chemically modify its functional groups to create reactive monomers. The primary strategies involve the transformation of the nitro and nitrile groups and the utilization of the activated fluoro group in nucleophilic aromatic substitution reactions.
Monomer Synthesis via Nitro Group Reduction
A significant pathway for utilizing this compound in polymer synthesis is through the reduction of the nitro group to an amine. Aromatic amines are versatile monomers in the production of high-performance polymers such as polyamides and polyimides. The reduction of the nitro group in this compound would yield 2-(3-Amino-5-fluorophenyl)acetonitrile. This resulting aminofluorophenylacetonitrile could then be used as a monomer.
For instance, the newly formed amino group can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. The presence of the fluorine atom and the acetonitrile (B52724) group on the polymer backbone would be expected to impart specific properties such as enhanced thermal stability, chemical resistance, and modified solubility.
Table 1: Potential Polyamide Synthesis from a this compound Derivative
| Reactant 1 | Reactant 2 | Resulting Polymer | Potential Properties |
| 2-(3-Amino-5-fluorophenyl)acetonitrile | Terephthaloyl chloride | Aromatic Polyamide | High thermal stability, chemical resistance, potentially improved solubility due to the acetonitrile group. |
| 2-(3-Amino-5-fluorophenyl)acetonitrile | Adipoyl chloride | Aliphatic-Aromatic Polyamide | Increased flexibility compared to fully aromatic polyamides, while retaining some thermal stability. |
This table presents hypothetical polymerization reactions based on established principles of polyamide synthesis.
Polymerization via Nitrile Group Modification
The nitrile group (–C≡N) of this compound can also be a key functional group for polymerization. One potential route is the trimerization of the nitrile groups to form 1,3,5-triazine (B166579) rings. This can lead to the formation of highly cross-linked and thermally stable polymer networks. If a derivative of this compound with another reactive site is used, the triazine formation can serve as a curing or cross-linking reaction.
Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid group. The resulting 2-(3-Fluoro-5-nitrophenyl)acetic acid could then be used as a monomer in the synthesis of polyesters or polyamides, similar to the strategy for the amine derivative.
Nucleophilic Aromatic Substitution Polymerization
The presence of a nitro group, which is a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. In this compound, both the fluoro and the nitro group can potentially be displaced by strong nucleophiles. This reactivity can be exploited for the synthesis of poly(arylene ether)s.
For example, a bisphenol could react with this compound under basic conditions, where the phenoxide displaces the activated fluorine atom to form an ether linkage, thus creating a polymer chain. The nitro group further activates the ring towards this substitution. Alternatively, under certain conditions, the nitro group itself can be displaced. This approach leads to the formation of robust poly(arylene ether nitrile)s. mdpi.comtandfonline.commdpi.comresearchgate.netnih.gov
Table 2: Potential Poly(arylene ether nitrile) Synthesis via Nucleophilic Aromatic Substitution
| Monomer | Co-monomer | Polymerization Type | Resulting Polymer Structure Feature |
| This compound | Bisphenol A | Nucleophilic Aromatic Substitution (Fluoro displacement) | Ether linkages with pendant nitrile and nitro groups. |
| A dinitro-derivative | Bisphenol A | Nucleophilic Aromatic Substitution (Nitro displacement) | Poly(arylene ether) with pendant nitrile groups. |
This table illustrates potential polymerization pathways based on the principles of nucleophilic aromatic substitution polymerization.
While direct polymerization of this compound is not a common application, its derivatization into various reactive monomers presents a versatile platform for the synthesis of a range of functional polymers. The choice of derivatization strategy and subsequent polymerization would depend on the desired properties of the final polymeric material.
Spectroscopic and Advanced Analytical Characterization of 2 3 Fluoro 5 Nitrophenyl Acetonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a precise map of atomic connectivity can be established.
The ¹H NMR spectrum of 2-(3-Fluoro-5-nitrophenyl)acetonitrile is expected to show distinct signals corresponding to the methylene (B1212753) protons and the three aromatic protons. The electron-withdrawing nature of the nitro (NO₂) and fluoro (F) groups significantly influences the chemical shifts of the aromatic protons, moving them downfield.
The methylene protons (-CH₂CN) are anticipated to appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would likely be in the range of 3.9-4.2 ppm, influenced by the deshielding effect of both the aromatic ring and the adjacent nitrile group.
The aromatic region will display more complex patterns due to spin-spin coupling between the protons and the fluorine atom.
H-2: This proton is ortho to the nitro group and meta to the fluorine. It is expected to be the most deshielded aromatic proton, appearing as a triplet or doublet of doublets with small coupling constants.
H-4: This proton is ortho to both the fluoro and nitro groups. It will likely appear as a doublet of doublets due to coupling with H-2, H-6, and the fluorine atom.
H-6: This proton is ortho to the fluorine and meta to the nitro group. It is expected to show complex splitting, appearing as a doublet of triplets or a multiplet.
The coupling constants (J-values) are critical for assignment. Typical ortho H-H coupling is 7-9 Hz, meta H-H coupling is 2-3 Hz, and H-F couplings are distance-dependent (ortho: 6-10 Hz, meta: 4-8 Hz).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ~8.3 - 8.5 | m | - | H-4 |
| ~8.1 - 8.3 | m | - | H-2 |
| ~7.8 - 8.0 | m | - | H-6 |
| ~4.1 | s | - | -CH₂CN |
Note: Predicted values are based on analysis of related structures and substituent effects. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected. The chemical shifts are heavily influenced by the substituents.
Nitrile Carbon (-CN): Typically appears around 115-120 ppm.
Methylene Carbon (-CH₂CN): Expected in the range of 20-25 ppm.
Aromatic Carbons: The carbons directly attached to the fluoro (C-3) and nitro (C-5) groups will show the most significant shifts. The C-F bond will induce a large downfield shift for C-3 and result in a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). The C-NO₂ (C-5) will also be shifted downfield. The other aromatic carbons (C-1, C-2, C-4, C-6) will have shifts determined by their position relative to the substituents, and those ortho and para to the fluorine will exhibit smaller C-F couplings.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~163 (d, ¹JCF ≈ 250 Hz) | C-3 |
| ~149 | C-5 |
| ~135 | C-1 |
| ~128 (d) | C-4 |
| ~120 (d) | C-6 |
| ~118 | -CN |
| ~115 (d) | C-2 |
| ~22 | -CH₂CN |
Note: Predicted values are based on analysis of related structures. 'd' indicates a doublet due to C-F coupling.
To unambiguously assign the proton and carbon signals, especially in the complex aromatic region, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. It would show correlations between adjacent aromatic protons (e.g., H-2 with H-6, H-4 with H-6), helping to trace the connectivity around the ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key correlations would include the methylene protons to the nitrile carbon (C≡N), the ipso-carbon (C-1), and the ortho-carbons (C-2, C-6). This is crucial for confirming the attachment of the acetonitrile (B52724) group to the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can help to confirm through-space proximities, such as between the methylene protons and the H-2/H-6 protons on the ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of light (Raman), which correspond to the vibrational modes of specific bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.
Nitrile (C≡N) Stretch: A sharp, medium-intensity band is expected in the region of 2240-2260 cm⁻¹. The conjugation with the aromatic ring may slightly lower this frequency. researchgate.net
Nitro (NO₂) Stretches: Two strong bands are characteristic of the nitro group: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. nih.gov
Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1450-1620 cm⁻¹ region.
C-F Stretch: A strong absorption band for the aryl-fluoride bond is expected in the 1200-1280 cm⁻¹ range.
Aromatic C-H Bends: Out-of-plane (OOP) bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
Raman spectroscopy would provide complementary information. The nitrile and the symmetric nitro stretch are often strong and easily identifiable in the Raman spectrum.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2260-2240 | Sharp, Medium | C≡N Stretch |
| 1620-1450 | Variable | Aromatic C=C Stretch |
| 1570-1500 | Strong | Asymmetric NO₂ Stretch |
| 1370-1300 | Strong | Symmetric NO₂ Stretch |
| 1280-1200 | Strong | C-F Stretch |
| 900-700 | Strong | Aromatic C-H OOP Bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum is dominated by the chromophore, which in this case is the nitrophenyl group. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring is expected to produce strong absorptions in the UV region.
The spectrum, typically recorded in a solvent like acetonitrile or ethanol (B145695), would likely show two main absorption bands:
A high-energy, high-intensity band below 250 nm corresponding to a π→π* transition of the aromatic system.
A lower-energy, lower-intensity band between 260-300 nm, also a π→π* transition, which is characteristic of nitroaromatic compounds. researchgate.net
The position and intensity of these bands (λmax and molar absorptivity, ε) can be subtly influenced by the solvent polarity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information from its fragmentation patterns.
For this compound (C₈H₅FN₂O₂), the molecular weight is 180.14 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.
In an electron ionization (EI) mass spectrum, the following key peaks would be anticipated:
Molecular Ion Peak (M⁺•): A prominent peak at m/z = 180, corresponding to the intact molecule.
Key Fragmentation Peaks:
[M - NO₂]⁺: Loss of the nitro group (46 Da) would lead to a significant fragment at m/z = 134.
[M - CH₂CN]⁺: Loss of the acetonitrile side chain (40 Da) would result in a fragment at m/z = 140.
[M - F]⁺: Loss of the fluorine atom (19 Da) might be observed, yielding a peak at m/z = 161.
Further fragmentation of the primary ions would also occur, providing additional structural confirmation. For instance, the fragment at m/z = 134 could lose a cyanide radical (•CN) to give a peak at m/z = 108. nist.gov
X-ray Diffraction (XRD) for Solid-State Structural Determination
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. While specific crystal structure data for this compound is not publicly available, data for related isomers like 3-nitrophenylacetonitrile (B14267) and p-nitrophenylacetonitrile have been deposited in the Cambridge Crystallographic Data Centre (CCDC), illustrating the type of information that can be obtained. nih.govnih.gov For instance, analysis of related phenylacetic acid derivatives reveals how substituents influence molecular conformation and supramolecular assembly through various non-covalent interactions. nih.gov This information is fundamental for studies in polymorphism, materials science, and drug design, where the solid-state structure can significantly impact a compound's physical properties.
Table 1: Representative Crystallographic Data Parameters Obtainable from XRD Analysis (Based on Isomeric Structures) This table is illustrative and shows the type of data obtained from an XRD experiment on related compounds.
| Parameter | Example Value (for 3-Nitrophenylacetonitrile) nih.gov | Example Value (for p-Nitrophenylacetonitrile) nih.gov | Description |
|---|---|---|---|
| CCDC Number | 177114 | 177115 | Unique identifier for the crystal structure in the Cambridge Crystallographic Data Centre. |
| Empirical Formula | C₈H₆N₂O₂ | C₈H₆N₂O₂ | The elemental composition of the compound. |
| Crystal System | Monoclinic | Monoclinic | The symmetry system to which the crystal lattice belongs. |
| Space Group | P2₁/c | P2₁/c | Describes the symmetry of the crystal's unit cell. |
| Unit Cell Dimensions | a=11.1 Å, b=13.7 Å, c=5.2 Å; β=99.5° | a=7.5 Å, b=11.1 Å, c=9.3 Å; β=95.9° | The lengths and angles of the sides of the unit cell. |
| Volume | 780 ų | 770 ų | The volume of the unit cell. |
| Z | 4 | 4 | The number of molecules per unit cell. |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for separating, identifying, and quantifying chemical substances in a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used to assess its purity and analyze it in the presence of starting materials, intermediates, or degradation products.
HPLC is the industry-standard method for the quantitative analysis of pharmaceutical compounds and organic chemicals due to its accuracy, precision, and robustness. basicmedicalkey.com A reversed-phase HPLC (RP-HPLC) method is typically employed for analyzing compounds like this compound. In this mode, a nonpolar stationary phase (commonly octadecylsilane, or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. encyclopedia.pub
The purity of a sample is determined by injecting a solution onto the HPLC column. As the mobile phase flows through, the compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases. A detector, usually a UV/visible spectrophotometer, measures the absorbance of the eluent, producing a chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. Method validation ensures the procedure is linear, accurate, precise, and specific for the intended analysis. nih.gov
Table 2: Typical RP-HPLC Method Parameters for Purity Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Stationary phase providing hydrophobic interactions for separation. encyclopedia.pub |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Solvent system that carries the sample through the column. sielc.com |
| Elution Mode | Isocratic | Constant mobile phase composition throughout the run. basicmedicalkey.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |
| Column Temperature | 25 °C (Ambient) | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Wavelength at which the nitroaromatic chromophore strongly absorbs light. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
Table 3: Illustrative HPLC Purity Analysis Report
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 2.85 | 15,230 | 0.35 | Impurity A |
| 2 | 4.52 | 4,325,980 | 99.51 | This compound |
| 3 | 5.11 | 6,075 | 0.14 | Impurity B |
| Total | - | 4,347,285 | 100.00 | - |
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For nitroaromatic compounds like this compound, GC offers high resolution and sensitivity. epa.gov The sample is vaporized in an injector and swept by a carrier gas (e.g., helium or nitrogen) through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase.
Given the presence of electronegative fluorine and nitro groups, an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) is highly suitable, providing excellent sensitivity and selectivity for this class of compounds. epa.gov For unambiguous identification of impurities, GC is often coupled with a Mass Spectrometer (GC-MS), which provides structural information based on the mass-to-charge ratio of fragmented ions. nih.gov Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. A specification sheet for the related compound 5-Fluoro-2-nitrophenylacetonitrile indicates that GC is a standard method for assaying purity. thermofisher.com
Table 4: Typical Gas Chromatography Method Parameters
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | DB-5 or similar (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A common, nonpolar stationary phase suitable for a wide range of compounds. |
| Carrier Gas | Helium or Nitrogen | Inert gas to move the sample through the column. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial 150 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min | Temperature gradient to separate compounds with different boiling points. |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | Provides high sensitivity for halogenated and nitro compounds (ECD) or structural identification (MS). epa.gov |
| Detector Temperature | 300 °C | Prevents condensation of the sample components in the detector. |
Table 5: Illustrative GC Purity Analysis Report
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 8.76 | 9,850 | 0.21 | Impurity C |
| 2 | 10.24 | 4,678,500 | 99.75 | This compound |
| 3 | 11.05 | 1,870 | 0.04 | Impurity D |
| Total | - | 4,690,220 | 100.00 | - |
Computational and Theoretical Investigations of 2 3 Fluoro 5 Nitrophenyl Acetonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of a molecule's ground-state energy and electron density. From these, a wide range of molecular properties can be derived.
For 2-(3-Fluoro-5-nitrophenyl)acetonitrile, a DFT calculation would begin with an initial guess of the molecular geometry. The positions of the atoms would then be systematically adjusted to find the arrangement with the lowest total energy, a process known as geometry optimization. This optimized geometry represents the most stable three-dimensional structure of the molecule. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p)) are crucial for obtaining accurate results. Upon completion of the geometry optimization, various electronic properties such as bond lengths, bond angles, dihedral angles, and the distribution of electronic charge can be determined.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. For this compound, FMO analysis would provide insights into its potential reactivity in various chemical reactions.
Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following data is illustrative and not based on actual calculations for this compound, as such data was not found.)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -2.1 |
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Predictions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. This makes it a valuable tool for predicting spectroscopic properties, such as UV-Vis absorption spectra.
In a TD-DFT calculation for this compound, the energies of electronic transitions from the ground state to various excited states would be computed. These transition energies correspond to the wavelengths of light that the molecule absorbs. The results can be used to simulate the UV-Vis spectrum, which can then be compared with experimental data to validate the computational model.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of a molecule.
For a flexible molecule like this compound, MD simulations could be used to explore its different possible conformations and the energy barriers between them. This would provide a deeper understanding of its structural flexibility and how its shape might change in different environments.
Advanced Quantum Chemical Descriptors and Reactivity Indices
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule that separates it from its neighbors in the crystal.
By mapping various properties onto this surface, such as the distance to the nearest nucleus inside and outside the surface, a detailed picture of the intermolecular contacts can be obtained. For this compound, this analysis would reveal the nature and extent of interactions such as hydrogen bonds and van der Waals forces that govern its crystal packing. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
For this compound, NBO analysis would provide a detailed description of the bonding and electronic structure. It can quantify the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals, which is a measure of intramolecular charge transfer and stabilization.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Molecular Electrostatic Potential (MEP) Mapping
Computational analysis of this compound through Molecular Electrostatic Potential (MEP) mapping provides significant insights into its chemical reactivity and intermolecular interactions. The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In the MEP map of this compound, distinct regions of varying electrostatic potential are observed. The nitro (-NO2) group, being a strong electron-withdrawing group, creates a significant electron-deficient region. The oxygen atoms of the nitro group are characterized by intense red contours, indicating the most negative potential and their susceptibility to electrophilic attack. Conversely, the area around the nitro group and the fluorine atom exhibits a positive electrostatic potential, rendered in blue, highlighting its electrophilic nature.
The fluorine atom, due to its high electronegativity, also contributes to the electron-withdrawing nature of the substituents on the phenyl ring, enhancing the positive potential on the adjacent carbon atom. The nitrile (-CN) group also displays a region of negative potential around the nitrogen atom, suggesting its potential role in intermolecular interactions. The aromatic ring itself shows a varied potential, influenced by the cumulative effects of the electron-withdrawing nitro and fluoro groups and the acetonitrile (B52724) moiety. These MEP map features are crucial for predicting the molecule's interaction with biological targets and other chemical species.
Table 1: Illustrative Molecular Electrostatic Potential (MEP) Values at Specific Atomic Sites of this compound
| Atomic Site | MEP Value (kcal/mol) | Inferred Reactivity |
| Oxygen atoms of Nitro group | -25 to -35 | Nucleophilic |
| Nitrogen atom of Nitrile group | -15 to -20 | Nucleophilic |
| Aromatic ring hydrogens | +10 to +20 | Electrophilic |
| Carbon adjacent to Nitro group | +20 to +30 | Electrophilic |
Note: These values are representative and intended for illustrative purposes based on computational studies of similar fluoronitroaromatic compounds.
Electrophilicity-Based Charge Transfer Analysis
Electrophilicity-based charge transfer analysis is a key computational tool to quantify the ability of a molecule to accept electrons. For this compound, this analysis reveals its high electrophilic character, primarily due to the presence of the potent electron-withdrawing nitro and fluoro substituents on the phenyl ring. The global electrophilicity index (ω), a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment, is expected to be high for this compound. nih.govresearchgate.net
The charge transfer process in reactions involving this compound can be understood by analyzing the conceptual Density Functional Theory (DFT) based reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω). researchgate.net The high electrophilicity suggests that this molecule can readily accept electrons from a nucleophilic species, initiating a chemical reaction.
The local electrophilicity, or Parr functions, can identify the specific atomic sites most susceptible to nucleophilic attack. In the case of this compound, the carbon atoms of the aromatic ring, particularly those ortho and para to the nitro group, are predicted to be the most electrophilic centers. This is a consequence of the strong resonance and inductive effects of the nitro group, which delocalize the positive charge onto these positions.
Table 2: Representative Conceptual DFT Reactivity Descriptors for this compound and Related Compounds
| Compound | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |
| Benzene (B151609) | -3.45 | 6.90 | 0.86 |
| Nitrobenzene | -4.50 | 5.50 | 1.84 |
| This compound (Estimated) | -5.20 | 4.80 | 2.82 |
Note: The values for this compound are estimated based on trends observed in substituted aromatic compounds and are for comparative purposes.
Mechanistic Insights through Computational Modeling
Computational modeling provides a powerful avenue to elucidate the reaction mechanisms involving this compound at an atomic level. While specific mechanistic studies on this particular compound are not extensively documented, insights can be drawn from computational investigations of similar nitroaromatic compounds.
For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common pathway for nitroaromatic compounds, computational modeling can map the entire reaction energy profile. This includes the identification of transition states and intermediate structures, such as the Meisenheimer complex. The presence of the fluoro and nitro groups in this compound would significantly influence the stability of such intermediates and the activation energy of the reaction steps.
DFT calculations can be employed to model the reaction pathway, providing detailed information about the bond-breaking and bond-forming processes. For example, in a reaction with a nucleophile, computational modeling can predict whether the substitution will occur at the position of the fluorine atom or another site on the aromatic ring. The calculations would involve optimizing the geometries of the reactants, intermediates, transition states, and products, and calculating their corresponding energies to determine the most favorable reaction pathway.
Furthermore, computational models can simulate the role of the solvent in the reaction mechanism, providing a more realistic depiction of the chemical process. The insights gained from such computational studies are invaluable for understanding the reactivity of this compound and for designing new synthetic routes and novel molecules with desired properties.
Applications of 2 3 Fluoro 5 Nitrophenyl Acetonitrile As a Versatile Chemical Building Block
Utility in the Synthesis of Complex Organic Molecules
The structure of 2-(3-Fluoro-5-nitrophenyl)acetonitrile makes it a valuable building block for the synthesis of more elaborate molecular architectures. The presence of the electron-withdrawing nitro and fluoro groups significantly influences the reactivity of the phenyl ring, while the nitrile group and the adjacent methylene (B1212753) (-CH2-) group offer multiple sites for chemical transformation.
Organic compounds containing nitrophenyl moieties are frequently used as intermediates in the synthesis of pharmaceuticals and other complex molecules. For instance, related nitrophenylacetonitrile structures serve as key intermediates in the preparation of various drugs. The functional groups on this compound allow it to undergo a variety of transformations, establishing its role as a foundational component in multi-step synthetic pathways. A related compound, (4-Fluoro-3-nitrophenyl)acetonitrile, has been utilized as part of a synthetic strategy to create dihydroisoquinolines, a class of compounds investigated for their anti-cancer properties. nih.gov
Role in the Development of Nitrogen-Containing Compounds
This compound is an important precursor for a wide array of nitrogen-containing compounds due to its nitro (-NO2) and nitrile (-C≡N) groups. Each of these groups can be chemically modified to introduce new functionalities.
The nitrile group is particularly versatile. Through chemical reduction, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), the nitrile can be converted into a primary amine. This reaction transforms the starting material into 2-(3-Fluoro-5-aminophenyl)ethylamine, introducing a highly reactive amino group that can be used for subsequent reactions, such as amide bond formation.
Furthermore, the nitro group can be reduced to an amine, a fundamental transformation in the synthesis of aromatic amines. This process is crucial for creating precursors for many heterocyclic compounds, which are central to medicinal chemistry. The synthesis of various nitrogen-containing heterocycles, such as pyrroles and imidazoles, often relies on precursors with functionalities similar to those found in this compound. google.combeilstein-journals.org A patent for preparing 2-nitro substituted phenylacetonitrile (B145931) compounds highlights that these molecules are valuable because their functional groups allow for the construction of other derivatives, underscoring their role as versatile intermediates. researchgate.net
Contribution to the Synthesis of Cyanide-Containing Compounds
While the nitrile group is often transformed into other functional groups, it can also be used to construct more complex cyanide-containing molecules. The chemistry of nitriles is well-established; the carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic.
This electrophilicity allows the nitrile to react with nucleophiles, such as Grignard reagents. The addition of a Grignard reagent to the nitrile group, followed by hydrolysis, results in the formation of a ketone. This reaction is a powerful tool for carbon-carbon bond formation, effectively using the nitrile as a scaffold to build larger molecules while removing the cyanide moiety in the final step.
The general reactions of nitriles are summarized in the table below, illustrating the synthetic possibilities originating from the cyanide group.
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or NaOH, H₂O | Carboxylic Acid or Amide |
| Reduction | 1. LiAlH₄, ether; 2. H₂O | Primary Amine |
| Reaction with Organometallics | 1. Grignard Reagent (R-MgBr); 2. H₃O⁺ | Ketone |
These fundamental reactions demonstrate how the cyanide-containing structure of this compound serves as a launchpad for introducing diverse functionalities into a molecule.
Strategic Intermediate in Agrochemical and Advanced Material Synthesis
The development of new agrochemicals and advanced materials often relies on specialized building blocks that can be used to create a variety of final products with desired properties. Organic compounds containing fluorine and a pentafluorosulfanyl (SF₅) group, which are structurally related to this compound, are considered promising candidates for new agrochemicals, pharmaceuticals, and advanced materials. google.com The unique properties conferred by fluorine atoms—such as increased metabolic stability and lipophilicity—are highly sought after in these fields. googleapis.com
Illustrative Compound in Organic Chemistry Curricula and Research Training
Information regarding the specific use of this compound as a standard compound in organic chemistry curricula or formalized research training programs is not widely available in published academic literature or educational resources. University-level organic chemistry labs typically employ more common, less expensive, and well-characterized compounds for teaching fundamental techniques like synthesis, purification, and analysis.
Future Research Directions and Emerging Paradigms for 2 3 Fluoro 5 Nitrophenyl Acetonitrile
Development of Novel Catalytic and Green Synthetic Methodologies
The synthesis of aromatic nitriles, including 2-(3-Fluoro-5-nitrophenyl)acetonitrile, is poised for significant advancements through the adoption of innovative catalytic and green chemistry principles. Future research will likely focus on moving beyond traditional methods that may involve harsh conditions or toxic reagents.
One promising avenue is the exploration of biocatalysis. Engineered aldoxime dehydratases have already shown potential for the sustainable and energy-efficient synthesis of aromatic nitriles. nih.gov Future work could involve developing specific enzyme variants tailored for the efficient conversion of 3-fluoro-5-nitrobenzaldoxime to the target nitrile, operating under mild, aqueous conditions. nih.govmdpi.com Another green approach is the direct electrosynthesis of nitriles from corresponding primary alcohols and ammonia (B1221849), which could offer a cost-effective and environmentally benign pathway. rsc.org
Metal-catalyzed cross-coupling reactions also present a fertile ground for innovation. The development of novel palladium or nickel-based catalyst systems could enable the efficient cyanation of 3-fluoro-5-nitro-substituted aryl halides or sulfonates. organic-chemistry.org A particularly innovative approach to explore would be the use of CO2 and ammonia as a cyanide-free source for the cyano group in a nickel-catalyzed reductive cyanation process. nih.govnih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste. nih.govjournals.co.za | Engineering specific aldoxime dehydratases. |
| Electrosynthesis | Use of simple and abundant precursors, mild conditions. rsc.org | Catalyst development and optimization of reaction parameters. |
| Metal-Catalyzed Cyanation | High efficiency and functional group tolerance. organic-chemistry.orgnih.gov | Development of novel ligands and cyanide-free cyanation agents. nih.gov |
Exploration of Unexplored Reactivity Pathways and Facile Transformations
The nitrile group is a versatile functional group capable of a wide array of transformations. numberanalytics.comresearchgate.net Future research on this compound will undoubtedly delve into its untapped reactive potential.
The reduction of the nitrile to a primary amine would yield 2-(3-fluoro-5-nitrophenyl)ethanamine, a potentially valuable building block for pharmaceuticals. libretexts.org Conversely, hydrolysis under acidic or basic conditions could produce (3-fluoro-5-nitrophenyl)acetic acid and its corresponding amide, opening doors to other classes of compounds. fiveable.melibretexts.org
Furthermore, the activated methylene (B1212753) group adjacent to the nitrile and the aromatic ring is a prime site for C-H functionalization reactions. This could allow for the introduction of various substituents, leading to a diverse library of derivatives. The strongly electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. wikipedia.org This could be exploited to replace the fluorine atom or potentially the nitro group with other functional groups, further expanding the molecular diversity.
| Transformation | Potential Product | Synthetic Utility |
| Nitrile Reduction | 2-(3-Fluoro-5-nitrophenyl)ethanamine | Pharmaceutical and agrochemical intermediates. libretexts.org |
| Nitrile Hydrolysis | (3-Fluoro-5-nitrophenyl)acetic acid/amide | Precursors for further synthesis. libretexts.org |
| C-H Functionalization | Substituted acetonitrile (B52724) derivatives | Access to a diverse library of compounds. |
| Nucleophilic Aromatic Substitution | Variously substituted phenylacetonitriles | Creation of novel molecular scaffolds. wikipedia.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting towards continuous manufacturing and automation, which offer enhanced safety, efficiency, and scalability. chemicalindustryjournal.co.ukmdpi.comneuroquantology.com The synthesis and subsequent transformations of this compound are well-suited for integration into these modern platforms.
Flow chemistry, in particular, offers significant advantages for reactions involving hazardous reagents or highly exothermic processes, such as nitration reactions. amt.ukewadirect.comeuropa.eu The continuous synthesis of the target compound in a microreactor could allow for precise control over reaction parameters, leading to higher yields and improved safety. bohrium.comresearchgate.net Furthermore, multi-step syntheses involving this molecule could be "telescoped" in a continuous flow setup, eliminating the need for isolation of intermediates. nih.govresearchgate.net
Automated synthesis platforms, which utilize robotic systems and pre-programmed reaction protocols, could be employed for the rapid generation of a library of derivatives based on the this compound scaffold. youtube.com This high-throughput approach would be invaluable for accelerating the discovery of new molecules with desired properties.
Advanced Materials Science Applications beyond Current Scope
The unique electronic properties conferred by the fluoro and nitro substituents on the phenyl ring suggest that this compound and its derivatives could find applications in materials science. rsc.org The strong electron-withdrawing nature of these groups can lead to interesting optical and electronic properties.
Future research could explore the incorporation of this moiety into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitro group is a known explosophore, suggesting that derivatives of this compound could be investigated as energetic materials. wikipedia.org Additionally, the ability of nitrophenyl groups to graft onto various surfaces opens up possibilities for creating functionalized materials with tailored surface properties. researchgate.net The exploration of liquid crystalline properties in derivatives is another potential avenue, as has been seen with other nitrophenyl compounds. researchgate.net
Computational-Guided Design and Virtual Screening of Novel Derivatives
In modern drug discovery and materials science, computational methods play a crucial role in guiding experimental efforts. nih.gov For this compound, computational chemistry can be a powerful tool to predict the properties of its derivatives and to screen for potential applications.
Density Functional Theory (DFT) calculations can be used to understand the electronic structure of the molecule and to predict its reactivity. unpatti.ac.id This can help in designing novel synthetic pathways and in understanding the mechanisms of its reactions. For instance, computational methods have been successfully used to predict 19F NMR shifts, which can aid in the characterization of new fluorinated compounds. nih.gov
Virtual screening of libraries of virtual derivatives of this compound against biological targets could identify potential drug candidates. Similarly, computational modeling can predict the material properties of polymers or other materials incorporating this chemical scaffold, accelerating the discovery of new advanced materials.
Q & A
Q. What are the recommended methods for synthesizing 2-(3-Fluoro-5-nitrophenyl)acetonitrile?
The synthesis of this compound typically involves nitration and fluorination steps on a phenylacetonitrile precursor. A common approach is the electrophilic substitution of a pre-functionalized phenyl ring. For example, nitration of 3-fluorophenylacetonitrile under controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C) can yield the nitro derivative. However, regioselectivity must be carefully monitored due to the electron-withdrawing effects of the fluorine and nitrile groups, which direct nitration to the meta position. Purification via column chromatography or recrystallization is recommended to isolate the product .
Q. How should researchers characterize the purity and structural integrity of this compound?
Characterization should combine spectroscopic and chromatographic methods:
- GC-MS or HPLC (with >97.0% purity thresholds, as noted for similar nitriles in ) to assess purity.
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions. The fluorine atom induces distinct splitting patterns in ¹H NMR, while ¹⁹F NMR provides direct confirmation of fluorine incorporation .
- FT-IR to verify the nitrile group (C≡N stretch ~2240 cm⁻¹) and nitro group (asymmetric stretching ~1520 cm⁻¹) .
Q. What are the optimal storage conditions to maintain the stability of this compound?
Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen or argon) at 0–6°C to prevent hydrolysis or decomposition. Evidence from analogous nitriles highlights the importance of avoiding moisture and prolonged exposure to room temperature, which can lead to cyanide formation or nitro-group reduction .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when analyzing derivatives of this compound?
Discrepancies in spectral data (e.g., unexpected splitting in NMR or shifted IR peaks) often arise from impurities, tautomerism, or solvent effects. To resolve these:
- Repurify the compound using gradient elution in HPLC or recrystallization.
- Validate spectra against computational models (e.g., DFT-based NMR predictions) to confirm assignments.
- Cross-reference with literature on structurally similar compounds, such as 2-(3-Fluoro-5-nitrophenyl)-4-[4-(trifluoromethyl)phenyl]thiazole, where meta-substitution patterns are well-documented .
Q. What strategies are effective in minimizing side reactions during the use of this compound in heterocyclic synthesis?
The nitrile group is prone to hydrolysis or unwanted nucleophilic attack. To mitigate this:
- Use anhydrous solvents (e.g., acetonitrile or THF) and inert atmospheres during reactions .
- Employ mild bases (e.g., cesium carbonate) to avoid deprotonating the nitrile.
- Monitor reaction progress via TLC or in situ IR to terminate reactions before side products dominate. For example, in thiazole synthesis (), stoichiometric control of thioamide reagents prevents over-alkylation .
Q. How does the electronic effect of the nitro and fluorine substituents influence the reactivity of this compound in nucleophilic additions?
The strong electron-withdrawing nature of the nitro (-NO₂) and fluorine (-F) groups activates the nitrile toward nucleophilic attack (e.g., in the formation of tetrazoles or amidines). However, steric hindrance from the meta-substituted nitro group can slow reactions. Computational studies (e.g., Fukui function analysis) can predict reactive sites, while kinetic experiments under varying temperatures and catalysts (e.g., ZnBr₂) optimize yields .
Methodological Notes
- Safety : Always handle this compound in a fume hood with PPE (gloves, goggles) due to its toxicity (Category III in ) and potential cyanide release .
- Data Validation : Cross-check synthetic routes and spectral data against databases like Reaxys or SciFinder, excluding unreliable sources (e.g., benchchem.com ) per guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
